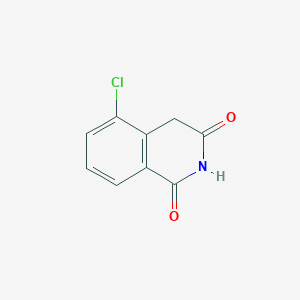

5-Chloroisoquinoline-1,3(2H,4H)-dione

CAS No.: 1194703-80-4

Cat. No.: VC3017325

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194703-80-4 |

|---|---|

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.6 g/mol |

| IUPAC Name | 5-chloro-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) |

| Standard InChI Key | ZSYBEFVSZFSRDR-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2Cl)C(=O)NC1=O |

| Canonical SMILES | C1C2=C(C=CC=C2Cl)C(=O)NC1=O |

Introduction

Chemical Identity and Structure

5-Chloroisoquinoline-1,3(2H,4H)-dione is characterized by its isoquinoline core structure with a chlorine substituent at the 5-position and dione functional groups at positions 1 and 3. The compound belongs to the broader isoquinoline family, which forms the backbone of numerous natural products and pharmaceutical compounds .

Chemical Identifiers and Basic Properties

The compound's essential chemical information is summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-4H-isoquinoline-1,3-dione |

| CAS Number | 1194703-80-4 |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.60 g/mol |

| InChI | InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) |

| InChIKey | ZSYBEFVSZFSRDR-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2Cl)C(=O)NC1=O |

The molecular structure features a fused bicyclic system with a benzene ring fused to a heterocyclic ring containing a nitrogen atom. The chlorine atom at the 5-position significantly influences the compound's electronic properties, lipophilicity, and potential interactions with biological targets .

Structural Comparison with Related Compounds

To better understand the structural significance of 5-Chloroisoquinoline-1,3(2H,4H)-dione, it is valuable to compare it with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |

|---|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | C9H7NO2 | 161.16 | Parent compound without substituents | 4456-77-3 |

| 5-Chloroisoquinoline-1,3(2H,4H)-dione | C9H6ClNO2 | 195.60 | Chlorine at 5-position | 1194703-80-4 |

| 6-Bromoisoquinoline-1,3(2H,4H)-dione | C9H6BrNO2 | 240.05 | Bromine at 6-position | 501130-49-0 |

This comparison illustrates how halogen substitution at different positions affects the molecular weight and potentially the chemical and biological properties of these compounds .

Physical and Chemical Properties

The physical and chemical properties of 5-Chloroisoquinoline-1,3(2H,4H)-dione determine its behavior in various chemical, biological, and pharmaceutical applications.

Physical Properties

While specific experimental physical property data for 5-Chloroisoquinoline-1,3(2H,4H)-dione is limited in the literature, some properties can be inferred from related compounds:

| Property | Value | Notes |

|---|---|---|

| Physical State | Crystalline solid (presumed) | Based on related compounds |

| Boiling Point | Data not available | Expected to be high due to molecular weight and structure |

| Melting Point | Data not available | Related compound (Isoquinoline-1,3(2H,4H)-dione) melts at 223°C |

| Solubility | Likely soluble in polar organic solvents | Based on structural features |

The presence of the chlorine substituent likely increases the compound's lipophilicity compared to the unsubstituted parent compound, potentially enhancing its membrane permeability in biological systems .

Chemical Reactivity

5-Chloroisoquinoline-1,3(2H,4H)-dione exhibits reactivity characteristic of both its aromatic system and functional groups:

-

The chlorine substituent can undergo nucleophilic aromatic substitution reactions, particularly under activated conditions.

-

The dione functionality at positions 1 and 3 can participate in various transformations, including reduction, nucleophilic addition, and condensation reactions.

-

The N-H group can undergo alkylation or acylation reactions to form N-substituted derivatives .

-

The compound can potentially participate in hydroxylation reactions similar to those reported for related isoquinoline-1,3(2H,4H)-dione derivatives .

Structure-Activity Relationships

The biological and chemical properties of 5-Chloroisoquinoline-1,3(2H,4H)-dione are significantly influenced by its structural features, particularly the chlorine substituent at the 5-position.

Influence of the Chlorine Substituent

The chlorine atom at the 5-position affects the compound's properties in several ways:

-

Electronic Effects: The electronegative chlorine withdraws electron density from the aromatic system, potentially altering reactivity and binding interactions.

-

Steric Effects: The size of the chlorine atom can influence molecular recognition and binding to biological targets.

-

Lipophilicity: The chlorine substituent increases the compound's lipophilicity compared to the unsubstituted parent compound, potentially enhancing membrane permeability and bioavailability.

-

Metabolic Stability: Halogenation can block metabolic sites, potentially increasing the compound's half-life in biological systems.

Comparison with Other Substituted Derivatives

Different substitution patterns on the isoquinoline core can lead to varied biological activities and chemical properties. For example, 6-Bromoisoquinoline-1,3(2H,4H)-dione differs from the 5-chloro analog in both the position and nature of the halogen substituent, potentially resulting in distinct biological profiles .

Such structure-activity relationships are crucial for rational drug design and the development of optimized compounds with enhanced properties for specific applications.

Recent Research Advances

Recent scientific publications have expanded our understanding of isoquinoline-1,3(2H,4H)-dione derivatives and their potential applications.

Synthetic Methodology Developments

A notable advance in the chemistry of isoquinoline-1,3(2H,4H)-dione derivatives was reported in the Journal of Organic Chemistry, demonstrating base-catalyzed aerobic hydroxylation under transition-metal-free and reductant-free conditions . This environmentally friendly methodology provides access to hydroxylated derivatives that can be further transformed into tetrahydroisoquinoline structures through reductive processes.

Other recent synthetic developments include:

-

C-H functionalization strategies for selective modification of the isoquinoline core.

-

Asymmetric transformations to generate stereochemically defined derivatives.

-

Metal-catalyzed cross-coupling reactions for introducing various substituents onto the isoquinoline scaffold .

Applications in Organic Synthesis

The isoquinoline-1,3(2H,4H)-dione scaffold, including its chlorinated derivatives, serves as a versatile building block in organic synthesis, particularly for:

-

Construction of more complex heterocyclic systems with potential biological activities.

-

Development of natural product analogs based on the isoquinoline core.

-

Preparation of enzyme inhibitors targeting specific biological pathways .

These synthetic applications highlight the importance of 5-Chloroisoquinoline-1,3(2H,4H)-dione and related compounds as valuable intermediates in organic and medicinal chemistry.

Analytical Methods and Characterization

The identification and characterization of 5-Chloroisoquinoline-1,3(2H,4H)-dione typically involve various analytical techniques.

Spectroscopic Identification

Standard spectroscopic methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the structural arrangement of atoms and confirm the presence of the chlorine substituent at the 5-position.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the chlorinated isoquinoline structure.

-

Infrared Spectroscopy (IR): Identifies key functional groups, particularly the C=O stretching bands of the dione functionality.

-

UV-Visible Spectroscopy: Provides information about the electronic transitions in the aromatic system.

Chromatographic Methods

Chromatographic techniques used for the purification and analysis of 5-Chloroisoquinoline-1,3(2H,4H)-dione typically include:

-

High-Performance Liquid Chromatography (HPLC): For both analytical and preparative purposes.

-

Thin-Layer Chromatography (TLC): For monitoring reactions and verifying purity.

-

Gas Chromatography (GC): For volatile derivatives or after suitable derivatization.

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume